Didecylmercury

Description

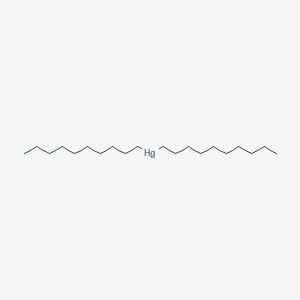

Didecylmercury (C20H42Hg) is a dialkylmercury compound featuring two decyl (C10H21) groups bonded to a central mercury atom. Dialkylmercury species are known for their high toxicity, volatility, and capacity to form stable covalent Hg–C bonds .

Propriétés

Numéro CAS |

62439-69-4 |

|---|---|

Formule moléculaire |

C20H42Hg |

Poids moléculaire |

483.1 g/mol |

Nom IUPAC |

didecylmercury |

InChI |

InChI=1S/2C10H21.Hg/c2*1-3-5-7-9-10-8-6-4-2;/h2*1,3-10H2,2H3; |

Clé InChI |

CDRKGTFYIQTEJZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC[Hg]CCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Didecylmercury can be synthesized through the reaction of decylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ 2 \text{C}{10}\text{H}{21}\text{MgBr} + \text{HgCl}2 \rightarrow (\text{C}{10}\text{H}_{21})_2\text{Hg} + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Didecylmercury undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form mercury(II) compounds.

Reduction: It can be reduced to elemental mercury under certain conditions.

Substitution: The decyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

Oxidation: Mercury(II) oxide or other mercury(II) salts.

Reduction: Elemental mercury.

Substitution: Various organomercury compounds depending on the substituent used.

Applications De Recherche Scientifique

Didecylmercury has limited applications due to its toxicity. it is used in scientific research to study the behavior of organomercury compounds and their interactions with biological systems. It serves as a model compound to understand the environmental and health impacts of mercury-containing substances.

Mécanisme D'action

The mechanism of action of didecylmercury involves its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to toxic effects. The compound can also interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxicity.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Didecylmercury and Analogous Organomercury Compounds

Key Comparative Findings

Volatility and Reactivity

- Volatility : this compound’s long alkyl chains reduce volatility compared to dimethylmercury (vapor pressure: 50–82 mm Hg at 20°C) . This trend aligns with dibutylmercury, which exhibits moderate volatility due to increased molecular weight .

- Reactivity : Shorter-chain analogs (e.g., dimethylmercury) undergo rapid Hg–C bond cleavage, releasing toxic Hg<sup>2+</sup> ions. This compound’s larger structure may slow hydrolysis, prolonging environmental stability .

Toxicity Profiles

- All dialkylmercury compounds exhibit extreme neurotoxicity, but absorption routes differ. Dimethylmercury penetrates skin and latex gloves , whereas this compound’s lipophilicity may enhance dermal absorption despite lower volatility .

- Phenylmercury acetate demonstrates lower acute toxicity due to slower metabolic release of Hg<sup>2+</sup> but poses chronic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.